molecular formula C13H17NO2 B13537876 Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate

Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate

Cat. No.: B13537876
M. Wt: 219.28 g/mol
InChI Key: NZCZYRWHIBNDIG-UHFFFAOYSA-N
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Biological Activity

Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate is a compound that has garnered attention for its significant biological activity, particularly in cancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • Structural Features : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The methyl ester group enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • Human cervix carcinoma (HeLa)
    • Ovarian carcinoma (A2780)
    • Colorectal adenocarcinoma (HT-29)
    • Biphasic mesothelioma (MSTO-211H) .

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and cell death .
  • Cell Cycle Dynamics : The compound affects the cell cycle progression in cancer cells, contributing to its antiproliferative effects.
  • Target Interaction : this compound interacts with specific molecular targets involved in signaling pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
5,6,7,8-TetrahydroquinolineFully saturated derivativeLacks ester functionality; primarily studied for neuroactivity.
Quinolin-8-oneOxidized derivativeContains a carbonyl group; known for antibacterial properties.
2-Methyl-5,6,7,8-tetrahydroquinolineAmine derivativeLacks ester; often used as a building block in synthesis.

This compound is distinct due to its combination of a tetrahydroquinoline structure with an ester group. This combination enhances its chemical reactivity and biological activity compared to other compounds in the same class.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HeLa and A2780 cells with IC50 values indicating strong cytotoxicity .
  • Mechanistic Insights : Further investigations revealed that the compound's ability to induce oxidative stress was critical for its anticancer effects. This mechanism was particularly effective against cancer cells that exhibit resistance to conventional therapies .
  • Potential Therapeutic Applications : Given its unique properties and mechanisms of action, this compound holds promise for development as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells could be beneficial in reducing side effects associated with traditional chemotherapeutic agents .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-9(13(15)16-2)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3

InChI Key

NZCZYRWHIBNDIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

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